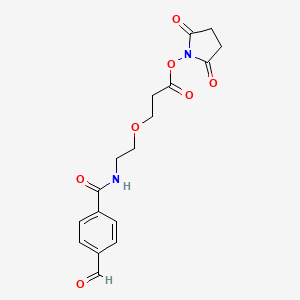

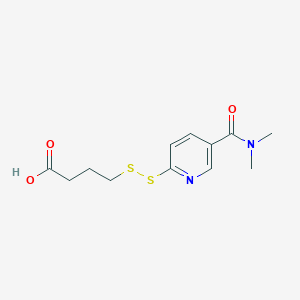

![molecular formula C54H72ClN5O16S B10818505 (2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10818505.png)

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DM4-SMCC is a compound used in the development of antibody-drug conjugates (ADCs). It is a drug-linker conjugate that combines the antitumor efficacy of DM4, an antitubulin agent, with the non-cleavable linker SMCC. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing systemic exposure and reducing toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DM4-SMCC involves the conjugation of DM4 to SMCC. DM4 is an antitubulin agent, while SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker. The synthesis typically involves the following steps:

Synthesis of SMCC: SMCC is synthesized through a multi-step process involving the reaction of maleimide with cyclohexane-1-carboxylate.

Conjugation of DM4 to SMCC: DM4 is attached to SMCC in a solvent such as chloroform, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of DM4-SMCC follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatography techniques and stored under specific conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

DM4-SMCC undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group in SMCC can react with thiol groups on antibodies, forming stable thioether bonds.

Oxidation and Reduction: While the compound itself is stable, the linker and drug components may undergo oxidation or reduction under certain conditions.

Common Reagents and Conditions

Major Products

The major product of the reaction between DM4 and SMCC is the DM4-SMCC conjugate, which is used in the development of ADCs .

Scientific Research Applications

DM4-SMCC has a wide range of scientific research applications, particularly in the field of cancer therapy. Some of its key applications include:

Mechanism of Action

The mechanism of action of DM4-SMCC involves the following steps:

Targeting: The ADC, which includes DM4-SMCC, binds to specific antigens on the surface of cancer cells.

Internalization: The ADC is internalized by the cancer cell through endocytosis.

Release: Inside the cell, the ADC is degraded in the lysosome, releasing the cytotoxic DM4.

Cytotoxicity: DM4 disrupts microtubule function, leading to cell cycle arrest and apoptosis of the cancer cell.

Comparison with Similar Compounds

DM4-SMCC is unique due to its non-cleavable linker, which provides stability and reduces off-target effects. Similar compounds include:

DM1-SMCC: Another drug-linker conjugate used in ADCs, but with a different cytotoxic agent.

DM4-SPDB: A conjugate with a cleavable linker, which may have different pharmacokinetics and stability compared to DM4-SMCC.

DM4-SMCC stands out due to its stability and targeted delivery, making it a valuable compound in the development of cancer therapies .

Properties

Molecular Formula |

C54H72ClN5O16S |

|---|---|

Molecular Weight |

1114.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11-,29-12-/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1 |

InChI Key |

VYNFFBGYRBMGDS-YWPLKADPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

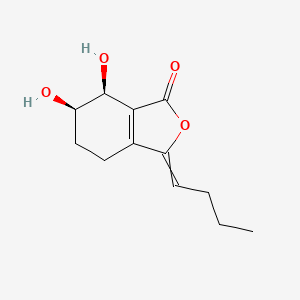

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)

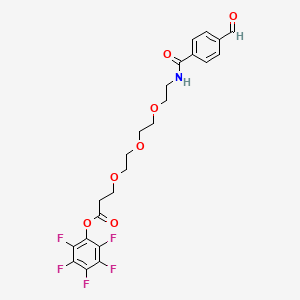

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)

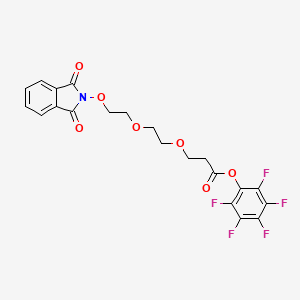

![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)

![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)

![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)

![5-((1S,3aR,4R,6aR)-4-(3,4-dimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B10818479.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)

![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818499.png)